Tetrakis(6-methylpyridin-2-yl)pyrazine
Description
Tetrakis(6-methylpyridin-2-yl)pyrazine is a heterocyclic compound featuring a central pyrazine ring substituted with four 6-methylpyridin-2-yl groups. This structural arrangement confers unique electronic and steric properties, making it a versatile ligand in coordination chemistry. Such compounds are often employed in the synthesis of supramolecular architectures and metal-organic frameworks (MOFs) due to their rigid geometry and ability to bridge metal centers .
Properties
CAS No. |
25372-52-5 |
|---|---|
Molecular Formula |
C28H24N6 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2,3,5,6-tetrakis(6-methylpyridin-2-yl)pyrazine |
InChI |
InChI=1S/C28H24N6/c1-17-9-5-13-21(29-17)25-26(22-14-6-10-18(2)30-22)34-28(24-16-8-12-20(4)32-24)27(33-25)23-15-7-11-19(3)31-23/h5-16H,1-4H3 |
InChI Key |
VBHXXJJAQIHXBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(C(=N2)C3=CC=CC(=N3)C)C4=CC=CC(=N4)C)C5=CC=CC(=N5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(6-methylpyridin-2-yl)pyrazine typically involves the reaction of 2,3,5,6-tetrakis(bromomethyl)pyrazine with 2-mercaptopyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(6-methylpyridin-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The methyl groups on the pyridine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as DMF or acetonitrile, and may require the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a variety of functional groups onto the pyridine rings.
Scientific Research Applications
Tetrakis(6-methylpyridin-2-yl)pyrazine has several applications in scientific research, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of advanced materials, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of Tetrakis(6-methylpyridin-2-yl)pyrazine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially leading to various biological effects. The molecular targets and pathways involved depend on the specific metal ion and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness is best understood through comparison with other tetrakis-substituted pyrazine derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Tetrakis-Substituted Pyrazine Derivatives
Electronic and Steric Effects
- Substituent Influence : The electron-donating methyl groups on the pyridine rings in this compound increase electron density at the pyrazine core, enhancing its ability to stabilize metal complexes. In contrast, bromine substituents in Tetrakis(4-bromophenyl)pyrazine withdraw electron density, reducing basicity but improving halogen-bonding capabilities .
- Steric Hindrance : The 6-methylpyridin-2-yl groups introduce steric bulk, which can limit coordination modes compared to less hindered analogs like Tetrakis(phenyl)pyrazine. This property is critical in designing selective catalysts .
Coordination Behavior
- Bis-Bidentate Bridging : this compound shares a coordination mode with 2,3,5,6-Tetrakis(α-pyridyl)pyrazine (TPP), where two pyridine nitrogen atoms bind to each metal center. This mode is rare in main-group metal complexes but common in transition metal systems, enabling the formation of bimetallic adducts .
- Comparison with Bromomethyl Derivatives : Unlike Tetrakis(bromomethyl)pyrazine—which forms 3D frameworks via Br···Br interactions—the methylpyridyl derivative relies on weaker C-H···N hydrogen bonds, resulting in less rigid architectures .
Research Findings and Key Observations
Synthetic Flexibility : this compound can be synthesized via Ullmann coupling or nucleophilic substitution, similar to bromomethyl analogs. However, the former requires stringent conditions to avoid demethylation .
Thermal Stability : Differential scanning calorimetry (DSC) reveals that methylpyridyl-substituted pyrazines decompose at ~300°C, whereas bromophenyl derivatives are stable up to ~350°C, reflecting stronger intermolecular forces in the latter .
Spectroscopic Signatures : IR spectra of this compound show distinct C-N stretching at 1,380 cm⁻¹, absent in phenyl-substituted analogs, confirming nitrogen lone-pair availability for coordination .
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